Bienvenue dans la boutique en ligne BenchChem!

N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide

Antiepileptic drug discovery Neuropharmacology Structure-activity relationship (SAR)

N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide (free base formula C₁₁H₁₅FN₂O, MW 210.25 g/mol; commonly procured as the hydrochloride salt, CAS 1049768-69-5, C₁₁H₁₆ClFN₂O, MW 246.71 g/mol) is a synthetic N-aryl-2-(alkylamino)acetamide derivative belonging to the aryl glycinamide chemotype. This compound features a 4-fluorophenyl substituent on the amide nitrogen and an N-isopropyl group on the alpha-amino position—two structural determinants that, per the 2-(alkylamino)acetamide patent family, are explicitly linked to modulation of sedative and antiepileptic pharmacological activity when compared to non-fluorinated or differently substituted analogs.

Molecular Formula C11H15FN2O
Molecular Weight 210.25 g/mol
Cat. No. B13200419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide
Molecular FormulaC11H15FN2O
Molecular Weight210.25 g/mol
Structural Identifiers
SMILESCC(C)NCC(=O)NC1=CC=C(C=C1)F
InChIInChI=1S/C11H15FN2O/c1-8(2)13-7-11(15)14-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15)
InChIKeyADQMOIJQCHRXHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide: Structural Identity and Research Procurement Baseline


N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide (free base formula C₁₁H₁₅FN₂O, MW 210.25 g/mol; commonly procured as the hydrochloride salt, CAS 1049768-69-5, C₁₁H₁₆ClFN₂O, MW 246.71 g/mol) is a synthetic N-aryl-2-(alkylamino)acetamide derivative belonging to the aryl glycinamide chemotype [1]. This compound features a 4-fluorophenyl substituent on the amide nitrogen and an N-isopropyl group on the alpha-amino position—two structural determinants that, per the 2-(alkylamino)acetamide patent family, are explicitly linked to modulation of sedative and antiepileptic pharmacological activity when compared to non-fluorinated or differently substituted analogs [1]. The compound is commercially available from multiple research-chemical suppliers at typical purities of ≥95% (HCl salt) .

Why N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide Cannot Be Replaced by Unsubstituted or N-Alkyl-Variant Analogs


Within the 2-(alkylamino)acetamide class, the concurrent presence of the N-(4-fluorophenyl) group and the N-isopropylamino moiety is not a trivial structural permutation. According to the foundational patent US 5,093,524, compounds where R₅ and Q are independently selected from phenyl or 4-fluorophenyl exhibit distinct sedative and antiepileptic profiles, and the size of the N-alkyl substituent on the alpha carbon (R₃) critically influences potency [1]. Substituting the 4-fluorophenyl group with a non-fluorinated phenyl ring, replacing the N-isopropyl with a smaller N-methyl or N-ethyl group, or removing the N-alkyl group entirely (i.e., the primary amine analog) each alters the electronic, steric, and lipophilic properties that govern target engagement. Generic interchange with close structural analogs such as N-(4-fluorophenyl)glycinamide (CAS 347910-19-4) or N-phenyl-2-[(propan-2-yl)amino]acetamide therefore risks losing the precise pharmacophore geometry required for the activity documented in the patent literature.

Head-to-Head Differentiation of N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide: Comparative Quantitative Evidence


4-Fluorophenyl vs. Unsubstituted Phenyl: Pharmacological Activity in the 2-(Alkylamino)acetamide Series

In the 2-(alkylamino)acetamide chemotype, the 4-fluorophenyl substitution on the amide nitrogen is explicitly claimed as a key structural feature for antiepileptic and sedative activity. US Patent 5,093,524 defines the generic structure such that R₅ and Q are independently selected from phenyl or 4-fluorophenyl, and identifies compounds bearing the 4-fluorophenyl moiety—such as 2-(methylamino)-N-[1,2-bis(4-fluorophenyl)-1-methylethyl]acetamide hydrochloride and 2-(butylamino)-N-[1,2-bis(4-fluorophenyl)-1-methylethyl]acetamide hydrochloride—as preferred embodiments with utility in epilepsy models [1]. While the specific ED₅₀ values for the target compound are not publicly disclosed in the patent, the inclusion of 4-fluorophenyl-substituted analogs within the preferred claims, alongside the omission of non-fluorinated variants from exemplified preferred compounds, establishes a class-level differentiation [1].

Antiepileptic drug discovery Neuropharmacology Structure-activity relationship (SAR)

N-Isopropyl vs. N-H (Primary Amine) Substitution: Impact on Lipophilicity and Predicted CNS Permeability

The N-isopropyl group on the alpha carbon distinguishes the target compound from the primary amine analog, N-(4-fluorophenyl)glycinamide (CAS 347910-19-4, MW 168.17 g/mol, C₈H₉FN₂O) . The calculated logP of N-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide is approximately 1.6–1.9, whereas the primary amine analog has an estimated logP of approximately 0.5–0.8 [1]. This approximately 1.1 log unit increase in lipophilicity corresponds to a theoretical ~12-fold enhancement in partition coefficient, which is a critical determinant for passive blood-brain barrier penetration [1]. Furthermore, the molecular weight increase from 168.17 to 210.25 g/mol remains within the favorable range for CNS drug-likeness (MW < 400) [1].

Physicochemical profiling Blood-brain barrier permeability Medicinal chemistry

N-Isopropyl vs. N-Ethyl or N-Methyl Substituents: Steric Bulk Differentiation in the 2-(Alkylamino)acetamide Series

The 2-(alkylamino)acetamide patent (US 5,093,524) defines R₃ as a lower alkyl group (C₁–C₆) or cyclopropyl, and presents multiple exemplified compounds with varying R₃ sizes including methyl, butyl, and other alkyl substituents [1]. The N-isopropyl substituent (branched C₃) presents a steric and conformational profile that is distinct from the N-methyl (C₁) and N-ethyl (C₂) analogs. The branched isopropyl group introduces greater steric hindrance around the amine nitrogen, which can influence both metabolic stability (reduced N-dealkylation susceptibility) and receptor binding pocket complementarity compared to linear N-ethyl or smaller N-methyl derivatives [2]. No publicly disclosed head-to-head receptor binding data for the target compound versus its N-ethyl or N-methyl congeners were identified in the available literature.

Structure-activity relationship Steric effects Receptor binding

Purity and Characterization: Vendor-Supplied HCl Salt vs. Free Base Analogs

The hydrochloride salt of N-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide (CAS 1049768-69-5, MW 246.71 g/mol) is commercially available from multiple suppliers (e.g., Santa Cruz Biotechnology, Leyan) at a certified purity of ≥95% . This contrasts with the free base form (MW 210.25 g/mol) and the primary amine analog N-(4-fluorophenyl)glycinamide (CAS 347910-19-4, MW 168.17 g/mol), which are often supplied at lower or unspecified purity levels from some vendors . The hydrochloride salt form offers superior aqueous solubility for in vitro assay preparation and improved long-term storage stability compared to the free base .

Analytical chemistry Quality control Procurement specification

Evidence-Backed Application Scenarios for Procuring N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide


Antiepileptic/Sedative Drug Discovery SAR Programs Based on the 2-(Alkylamino)acetamide Chemotype

Investigators pursuing structure-activity relationship (SAR) studies within the 2-(alkylamino)acetamide class for anticonvulsant or sedative indications should procure this compound as the N-(4-fluorophenyl)-N-isopropyl-substituted variant. US Patent 5,093,524 establishes that 4-fluorophenyl substitution on the amide nitrogen is a preferred structural feature for antiepileptic activity [1]. The N-isopropyl group provides a branched C₃ substituent at the alpha-amino position, enabling evaluation of steric and lipophilic effects on in vivo efficacy beyond what is achievable with the N-methyl or N-ethyl congeners. Its calculated logP of ~1.6–1.9 positions it favorably for CNS penetration compared to the less lipophilic primary amine analog [2].

CNS-Penetrant Probe Compound Design and Blood-Brain Barrier Permeability Profiling

For medicinal chemistry teams designing CNS-active probe molecules, the target compound serves as a scaffold with physicochemical properties amenable to passive BBB permeation. Its MW of 210.25 g/mol and clogP of ~1.6–1.9 fall within the established CNS drug-likeness window (MW < 400; clogP 1–4) [1]. When benchmarked against the primary amine analog N-(4-fluorophenyl)glycinamide (clogP ~0.5–0.8), the ~12-fold increase in lipophilicity makes the N-isopropyl derivative the more appropriate starting point for CNS-targeted library synthesis [1].

Metabolite Identification and Analytical Reference Standard Development for Flufenacet Pathways

The compound's structural relationship to the herbicide flufenacet—which shares the 4-fluorophenyl-N-isopropyl motif—makes it a relevant analytical reference for studying metabolic pathways of N-aryl-N-isopropyl acetamide agrochemicals. Published LC-MS/MS methods for flufenacet metabolite determination in agricultural products have characterized related [(4-fluorophenyl)(isopropyl)amino] derivatives [1]. The target compound can serve as a synthetic intermediate or reference standard for method development and validation in environmental analytical chemistry.

In Vitro Pharmacology Assay Development Requiring High-Purity Hydrochloride Salt

When establishing reproducible in vitro binding or functional assays (e.g., radioligand displacement, electrophysiology, or enzyme inhibition), procurement of the ≥95% pure hydrochloride salt (CAS 1049768-69-5) from validated vendors is critical. The HCl salt form provides superior aqueous solubility for dose-response preparation and enhanced long-term storage stability compared to the free base [1]. This ensures consistent inter-assay reproducibility and minimizes confounding effects from impurities or degradation products.

Quote Request

Request a Quote for N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.